molecular formula C20H30O5Si B14116154 3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal

3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal

Cat. No.: B14116154
M. Wt: 378.5 g/mol
InChI Key: ZTRSSQRWGPRALW-UHFFFAOYSA-N
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Description

3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal is a complex organic compound that has garnered interest in various fields of scientific research. This compound is a derivative of D-glucal, a sugar molecule, and is modified with tert-butyldimethylsilyl and methoxybenzylidene groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups on D-glucal using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the methoxybenzylidene acetal using 4-methoxybenzaldehyde under acidic conditions. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Chemical Reactions Analysis

3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal undergoes various chemical reactions, including:

Scientific Research Applications

3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal involves its reactivity as a protected sugar derivative. The tert-butyldimethylsilyl group provides stability to the molecule, while the methoxybenzylidene group facilitates selective reactions at specific hydroxyl positions. These modifications allow for controlled reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar compounds to 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal include other silyl-protected sugars and benzylidene-protected sugars. For example:

Properties

Molecular Formula

C20H30O5Si

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl-[[2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-dimethylsilane

InChI

InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3

InChI Key

ZTRSSQRWGPRALW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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